5-Sulfooxymethylfurfural sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

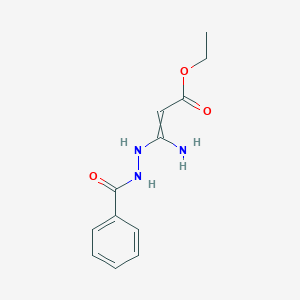

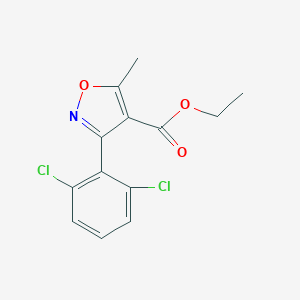

5-Sulfooxymethylfurfural sodium salt (5-SMF) is an organic compound used in a variety of scientific research applications. It is an important reagent in organic synthesis due to its unique reactivity and versatility. 5-SMF is a sodium salt of 5-sulfooxymethylfurfural, which is a derivative of furfural, a naturally occurring aromatic aldehyde. 5-SMF is a colorless solid with a melting point of 215-218°C and a boiling point of 250-252°C. It is soluble in water and many organic solvents, making it a useful reagent for organic synthesis.

Aplicaciones Científicas De Investigación

Induction of Colonic Aberrant Crypt Foci Studies

A study investigated the induction of colonic aberrant crypt foci (ACF) in murine models by 5-sulfooxymethylfurfural (SMF), a metabolite of 5-hydroxymethylfurfural (HMF). The research found no evidence for induction of ACF by HMF or SMF, suggesting the non-carcinogenic nature of these compounds in the models used. This highlights the importance of 5-Sulfooxymethylfurfural Sodium Salt in studying potential carcinogenic compounds and their metabolites (Florian et al., 2012).

Catalysis and Chemical Production

Research into the preparation of 5-hydroxymethylfurfural (HMF) by the dehydration of fructose revealed that acidic ionic liquids, including those related to 5-Sulfooxymethylfurfural Sodium Salt, play a significant role in the reaction. The study offers insights into the relationship between acidity and activity in chemical reactions, suggesting the potential use of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and chemical production processes (Bao et al., 2008).

Energy Storage and Battery Technology

5-Sulfooxymethylfurfural Sodium Salt and related compounds have been studied in the context of sodium and sodium-ion batteries. The research provides an overview of the development and applications of these batteries, indicating the potential role of 5-Sulfooxymethylfurfural Sodium Salt in advancing energy storage technology (Delmas, 2018).

Organic Electrode Materials

Studies have demonstrated the use of sodium sulfonate groups substituted anthraquinone, related to 5-Sulfooxymethylfurfural Sodium Salt, as an organic positive electrode material in potassium batteries. This research highlights the potential of 5-Sulfooxymethylfurfural Sodium Salt in developing high-performance organic electrode materials for battery technology (Zhao et al., 2018).

Catalysis in Raw Material Valorization

A study on the use of sulfonic-acid functionalized diimidazolium salts for the conversion of fructose and sucrose to 5-HMF highlights the potential application of 5-Sulfooxymethylfurfural Sodium Salt in catalysis and raw material valorization processes. The research points towards the importance of structural features and acidity in these reactions (Marullo et al., 2019).

Propiedades

IUPAC Name |

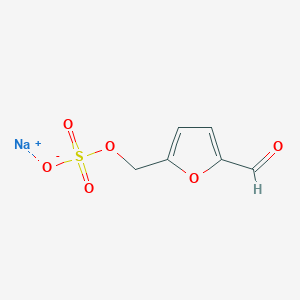

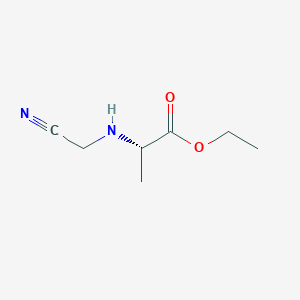

sodium;(5-formylfuran-2-yl)methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRGQDPJPVHDGB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfooxymethylfurfural sodium salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-Bis[(4S)-4-benzyl-2-oxazoline]](/img/structure/B139671.png)